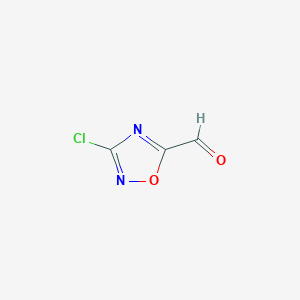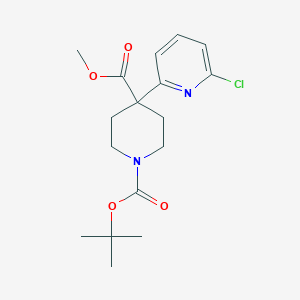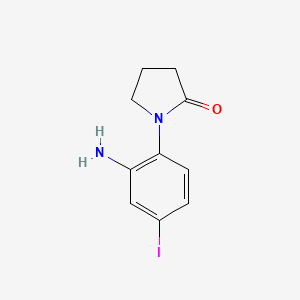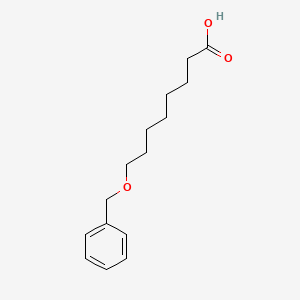
Methyl 4-(1-Piperazinyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-Piperazinyl)nicotinate is a chemical compound with the molecular formula C11H15N3O2. It is a derivative of nicotinic acid and piperazine, combining the structural features of both. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(1-Piperazinyl)nicotinate can be synthesized through several methods. One common approach involves the reaction of 4-chloronicotinic acid with piperazine in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalyst (e.g., HCl or NaOH)
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(1-Piperazinyl)nicotinate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield piperazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions include various substituted piperazine and nicotinate derivatives, which can be further utilized in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
Methyl 4-(1-Piperazinyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-(1-Piperazinyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with various biological targets, modulating their activity. The nicotinate part of the molecule may contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a vasodilator.
Piperazine derivatives: A broad class of compounds with diverse pharmacological activities, including antihistamines and antipsychotics.
Uniqueness
Methyl 4-(1-Piperazinyl)nicotinate is unique due to its combined structural features of nicotinic acid and piperazine, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
methyl 4-piperazin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-8-13-3-2-10(9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 |
Clave InChI |
ZSLBPXFDLGXROG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CN=C1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)



![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)




![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)

![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)

